molecular formula C11H22N2O2 B2659267 (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate CAS No. 1259509-27-7

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B2659267
CAS No.: 1259509-27-7
M. Wt: 214.309
InChI Key: LVAKRZOPSFPOGC-SECBINFHSA-N
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Description

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is a chiral compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and a pyrrolidin-2-ylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-methyl(pyrrolidin-2-ylmethyl)amine. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher product purity and reduced reaction times. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate
  • tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate (racemic mixture)
  • tert-butyl methyl(pyrrolidin-2-ylmethyl)urea

Uniqueness

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This distinguishes it from its racemic mixture and other similar compounds, making it particularly valuable in applications requiring high enantioselectivity.

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKRZOPSFPOGC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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